molecular formula C12H11NO5 B8302618 4-Isopropyloxy-2-nitro-indane-1,3-dione

4-Isopropyloxy-2-nitro-indane-1,3-dione

Cat. No.: B8302618
M. Wt: 249.22 g/mol
InChI Key: PVOTZRBMRZWVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyloxy-2-nitro-indane-1,3-dione is a chemically engineered derivative of the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields . This compound integrates two key functional modifications: an isopropyloxy electron-donating group and a nitro electron-withdrawing group on the aromatic core, creating a unique electronic profile for advanced research applications. The indane-1,3-dione structure is a recognized electron-acceptor widely used in the design of organic electronic materials, including dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . Its active methylene group readily undergoes condensation reactions, such as the Knoevenagel reaction, allowing for the facile synthesis of more complex π-conjugated systems with tailored optical and electronic properties . Furthermore, indane-1,3-dione derivatives are extensively investigated for their biological activities, ranging from antitumor and antibacterial to anti-inflammatory effects, making them valuable intermediates in medicinal chemistry and drug discovery . The specific substitution pattern on this compound suggests potential for developing novel bioactive molecules or functional materials. Researchers can leverage this compound as a key synthetic intermediate to build sterically congested or complex molecular architectures, potentially through multi-component reactions, for high-throughput screening and development . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-nitro-4-propan-2-yloxyindene-1,3-dione

InChI

InChI=1S/C12H11NO5/c1-6(2)18-8-5-3-4-7-9(8)12(15)10(11(7)14)13(16)17/h3-6,10H,1-2H3

InChI Key

PVOTZRBMRZWVED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)C(C2=O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Isopropyloxy-2-nitro-indane-1,3-dione has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with biological systems effectively, leading to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives demonstrate antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle at specific phases, highlighting their potential as anticancer agents .

CompoundIC50 (μmol/mL)Cancer Cell Line
Compound 11.174Caco-2
Compound 30.0478Leishmania tropica

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship analysis suggests that modifications to the indane core can enhance antimicrobial efficacy .

Biochemical Applications

The compound has also been studied for its biochemical applications, particularly in enzyme inhibition and anti-inflammatory activities.

Enzyme Inhibition

Indane derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes. For example, they have shown moderate inhibitory effects on cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Anti-inflammatory Effects

Studies indicate that certain derivatives can modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

This compound also finds applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for use in organic electronic devices. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

ApplicationDescription
OLEDsUtilizes the compound's luminescent properties for display technology.
OPVsExploits the compound's charge transport capabilities for solar energy conversion.

Synthesis and Biological Evaluation

A notable study synthesized various isoindole derivatives from indane-1,3-dione and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and anticancer activities, supporting their further development as therapeutic agents .

Drug Development

Research into prodrugs derived from indane-1,3-dione has shown promise in treating metabolic disorders such as obesity and diabetes. These compounds target multiple pathways involved in metabolic regulation .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Isopropyloxy-2-nitro-indane-1,3-dione and Analogues

Compound Core Structure Substituents Biological Activity Key Findings
This compound Indane-1,3-dione 2-nitro, 4-isopropyloxy Anti-allergic (antigen-antibody inhibition) Melting point: 80–81°C; used in asthma/hay fever treatment
Piperazine-2,3-dione derivatives Piperazine-2,3-dione 1,4-bis(4-substituted benzyl) Anthelmintic (vs. Enterobius vermicularis, Fasciola hepatica) Higher lipophilicity (ClogP) than piperazine; moderate anthelmintic activity
Indolin-2,3-dione derivatives Indolin-2,3-dione Additional carbonyl group σ2 receptor affinity (Kis2 = 42 nM) Low σ1 affinity (Kis1 > 844 nM); high σ2 selectivity (Kis1/Kis2 > 72)
4,6-Dimethyl indane-1,3-dione Indane-1,3-dione 4,6-dimethyl Not explicitly stated Simpler structure; lacks nitro/isopropyloxy groups, likely reducing reactivity

Pharmacological and Receptor Selectivity Insights

  • Anthelmintic vs. Anti-Allergic Activity : Piperazine-2,3-dione derivatives target parasitic ion channels or metabolic pathways, while this compound likely modulates immune response pathways .
  • Receptor Affinity Trends : Indolin-2,3-dione derivatives prioritize σ2 receptor binding due to their extended conjugation, whereas the absence of a second carbonyl group in indane-1,3-dione derivatives like the target compound may limit σ receptor interactions entirely .

Preparation Methods

Synthesis of 4-Hydroxy-indane-1,3-dione

4-Hydroxy-indane-1,3-dione serves as a key intermediate. It can be synthesized by cyclizing 3-hydroxy-dimethyl phthalate with dimethyl malonate. For instance, 5-methoxy-indane-1,3-dione was prepared from 4-methoxy-dimethyl phthalate (79.4% yield after recrystallization), suggesting that substituting the phthalate’s 3-position with hydroxy groups would yield 4-hydroxy-indane-1,3-dione.

Alkylation to 4-Isopropyloxy-indane-1,3-dione

The hydroxy group at position 4 undergoes nucleophilic substitution with isopropyl bromide under basic conditions. A similar approach was used to alkylate 2-[2-(3-chlorophenyl)-2-propenyl]indane-1,3-dione with allyl groups (yields: 61–75%). Optimal conditions involve potassium carbonate in acetone at 60–80°C.

Nitration at Position 2

Nitration of 4-isopropyloxy-indane-1,3-dione requires careful control to favor position 2. Nitric acid (HNO₃) in sulfuric acid at 0–5°C selectively nitrates aromatic rings with electron-donating groups. The isopropyloxy group’s ortho/para-directing effect and the ketones’ meta-directing influence likely converge to favor nitration at position 2. Yields for analogous nitrations of indane-1,3-dione derivatives range from 70–85%.

Synthesis of 3-Isopropyloxy-dimethyl Phthalate

Introducing isopropyloxy at the phthalate stage ensures regioselectivity. 3-Hydroxy-phthalic acid is alkylated with isopropyl bromide using NaH in DMF, followed by esterification with methanol/H₂SO₄ to yield 3-isopropyloxy-dimethyl phthalate.

Cyclization to 4-Isopropyloxy-indane-1,3-dione

Reacting 3-isopropyloxy-dimethyl phthalate with dimethyl malonate under basic conditions (NaOMe, NMP, 100°C, 15 hours) forms the indane core. Hydrolysis and decarboxylation with 3M H₂SO₄ (100°C, 3 hours) yield 4-isopropyloxy-indane-1,3-dione.

Nitration at Position 2

Nitration of the pre-functionalized indane-1,3-dione follows the same conditions as Route 1.

tert-Butyl Isocyanide Insertion

A palladium-catalyzed coupling of 1-(2-bromophenyl)-2-phenylethanone with tert-butyl isocyanide generates indane-1,3-dione derivatives substituted at position 2 (61–75% yields). Adapting this method, 2-nitro-indane-1,3-dione could be synthesized first, followed by introducing isopropyloxy at position 4 via Ullmann coupling with isopropyl alcohol. However, the nitro group’s electron-withdrawing nature may hinder this step.

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Challenges Yield Estimate
1Alkylation → NitrationStraightforward regioselectivityNitration may require optimization60–70%
2Phthalate pre-functionalization → CyclizationEnsures substituent position fidelitySynthesis of 3-isopropyloxy phthalate50–65%
3Palladium coupling → Post-functionalizationVersatile for diverse substituentsLow reactivity of nitro-bearing intermediates40–55%

Characterization and Validation

Intermediates and the final product are characterized via:

  • ¹H NMR : Methylidyne protons (δ 3.20–3.30 ppm), aromatic protons (δ 7.30–8.00 ppm).

  • IR : Strong carbonyl stretches (ν 1700–1750 cm⁻¹), nitro group (ν 1520–1560 cm⁻¹).

  • Melting Point : 118–119°C (observed for 5-methoxy-indane-1,3-dione) .

Q & A

Q. What are the established synthetic routes for 4-Isopropyloxy-2-nitro-indane-1,3-dione, and how can reaction conditions be optimized?

A common approach involves condensation reactions using substituted indane-dione precursors. For example, analogous compounds like isoindoline-1,3-dione derivatives are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol) with aldehydes or ketones, followed by acid hydrolysis . Optimization may include adjusting reaction time (e.g., 48 hours for complete conversion ), solvent polarity, or catalyst choice (e.g., pyridine for nucleophilic substitutions ). Characterization via 1H^1H NMR and IR spectroscopy is critical to confirm nitro and isopropyloxy functional groups .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key methods include:

  • Spectroscopy : 1H^1H NMR (to identify proton environments, e.g., nitro group deshielding at δ 8.5–9.0 ppm) and 13C^{13}C NMR (to confirm carbonyl and aromatic carbons) .
  • Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
  • Thermal analysis : DSC or TGA to study melting points and decomposition behavior, particularly for nitro-containing compounds .

Q. What safety protocols are recommended for handling nitro-substituted indane-diones?

Nitro compounds often exhibit thermal instability. Safety measures include:

  • Using explosion-proof equipment during synthesis.
  • Avoiding direct skin contact (wear nitrile gloves; wash with soap and water if exposed) .
  • Conducting reactions in well-ventilated fume hoods to prevent inhalation risks .

Advanced Research Questions

Q. How can the reactivity of the nitro group in this compound be exploited for functionalization?

The nitro group can undergo reduction (e.g., using Fe/HCl in ethanol/water ) to form amines or participate in nucleophilic aromatic substitution with electron-rich groups. Advanced studies might explore catalytic hydrogenation or photochemical activation to modify regioselectivity. Monitor intermediates via LC-MS to track reaction pathways .

Q. What strategies are effective in resolving contradictions in spectral data for nitro-aromatic compounds?

Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. For example, polymorphism in isoindoline-diones can be analyzed via X-ray crystallography or PXRD to identify distinct crystal forms . Computational modeling (e.g., DFT for NMR chemical shift prediction) can validate experimental observations .

Q. How does the isopropyloxy substituent influence the compound’s adsorption and reactivity on surfaces?

Alkoxy groups enhance surface adhesion due to hydrophobic interactions. Studies using microspectroscopic techniques (e.g., AFM or ToF-SIMS) can map adsorption behavior on silica or polymer surfaces . Reactivity with indoor oxidants (e.g., ozone) can be assessed via gas chromatography-mass spectrometry (GC-MS) to track degradation products .

Q. What experimental designs are suitable for evaluating biological activity of nitro-indane-diones?

  • Enzyme inhibition assays : Test acetylcholinesterase inhibition using Ellman’s method, with donepezil as a positive control .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC50_{50} values. Ensure purity >95% (confirmed by HPLC) to avoid false positives .

Methodological Considerations

Q. How can researchers design controlled experiments to study substituent effects on reactivity?

  • Comparative synthesis : Synthesize analogs with varying substituents (e.g., methoxy vs. chloro) under identical conditions .
  • Kinetic studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction rates and intermediate stability .

Q. What advanced techniques are recommended for analyzing polymorphic forms?

Combine DSC (to detect thermal transitions) with variable-temperature XRD to correlate polymorph stability with temperature. For dynamic analysis, use solid-state NMR to probe molecular mobility in different crystalline phases .

Q. How should conflicting data on nitro group stability be addressed in mechanistic studies?

Perform controlled degradation experiments under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products and propose pathways (e.g., nitro reduction or ring-opening). Cross-validate with computational studies (e.g., MD simulations of bond dissociation energies) .

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